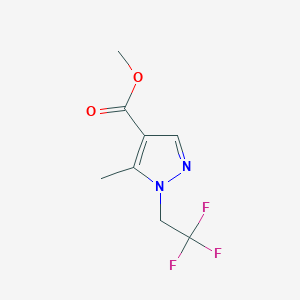

![molecular formula C25H26N2O5S2 B12051955 2-Methoxyethyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12051955.png)

2-Methoxyethyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-メトキシエチル (2E)-7-メチル-3-オキソ-2-(4-プロポキシベンジリデン)-5-(2-チエニル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-A]ピリミジン-6-カルボキシレートは、チアゾロピリミジン系に属する複雑な有機化合物です。この化合物は、チアゾロ[3,2-A]ピリミジンコア、メトキシエチルエステル基、プロポキシベンジリデン基やチエニル基などのさまざまな置換基を含むユニークな構造によって特徴付けられます。

準備方法

合成経路と反応条件

2-メトキシエチル (2E)-7-メチル-3-オキソ-2-(4-プロポキシベンジリデン)-5-(2-チエニル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-A]ピリミジン-6-カルボキシレートの合成は、一般的に多段階の有機反応を伴います。一般的な合成経路には、次のようなものがあります。

チアゾロピリミジンコアの形成: このステップでは、チオアミドやα,β-不飽和カルボニル化合物などの適切な前駆体を、酸性または塩基性条件下で環化させる必要があります。

ベンジリデン基の導入: ベンジリデン部分は、チアゾロピリミジンコアと4-プロポキシベンズアルデヒドを、水酸化ナトリウムなどの塩基の存在下で縮合反応させることによって導入できます。

エステル化: 最後のステップでは、カルボン酸基をメトキシエタノールでエステル化しますが、通常はジシクロヘキシルカルボジイミド(DCC)などの脱水剤または硫酸などの触媒を使用します。

工業的生産方法

この化合物の工業的生産は、同様の合成経路に従う可能性がありますが、より大規模で行われ、収率、純度、およびコスト効率を最適化します。これには、反応条件をより適切に制御するための連続フローリアクターや、パラメーターの監視と調整のための自動システムの使用が含まれる場合があります。

化学反応解析

反応の種類

酸化: この化合物は、特にチエニル基とベンジリデン基で、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化反応を受けます。

還元: 還元反応はカルボニル基を標的とし、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してアルコールに変換できます。

置換: メトキシエチルエステル基は、塩基性条件下で他の求核剤で置換することができ、さまざまな誘導体になります。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

塩基: 水酸化ナトリウム、炭酸カリウム。

酸: 硫酸、塩酸。

主要な生成物

酸化: チエニル基からスルホキシドまたはスルホンを生成します。

還元: カルボニル基からアルコールを生成します。

置換: メトキシエチルエステル基からさまざまなエステルまたはアミドを生成します。

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and benzylidene moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethyl ester group can be substituted with other nucleophiles under basic conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Sulfuric acid, hydrochloric acid.

Major Products

Oxidation: Formation of sulfoxides or sulfones from the thienyl group.

Reduction: Formation of alcohols from the carbonyl groups.

Substitution: Formation of various esters or amides from the methoxyethyl ester group.

科学的研究の応用

化学

化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、さまざまな官能化を可能にするため、新素材や触媒の開発において価値があります。

生物学

生物学的研究では、この化合物の誘導体は、抗菌性や抗癌性などの興味深い生物活性を持つ場合があります。生物学的標的との相互作用に関する研究は、新しい治療薬の開発につながる可能性があります。

医学

潜在的な医学的応用には、創薬におけるリード化合物としての使用があります。その構造的特徴は、バイオアベイラビリティや標的特異性などの薬理学的特性を強化するために最適化できます。

産業

工業部門では、この化合物は、特殊化学品、ポリマー、先進材料の合成に使用できます。その反応性と官能基は、さまざまな工業用途に適しています。

作用機序

2-メトキシエチル (2E)-7-メチル-3-オキソ-2-(4-プロポキシベンジリデン)-5-(2-チエニル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-A]ピリミジン-6-カルボキシレートの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用して、その活性を調節する可能性があります。チアゾロピリミジンコアは特定の分子標的に結合し、細胞シグナル伝達、代謝、または遺伝子発現に関与する経路に影響を与える可能性があります。

類似化合物との比較

類似化合物

チアゾロピリミジン: コア構造は類似していますが、置換基が異なります。

ベンジリデン誘導体: さまざまなコアにベンジリデン基が結合した化合物。

チエニル化合物: 異なる官能基を持つチエニル基を含む化合物。

独自性

2-メトキシエチル (2E)-7-メチル-3-オキソ-2-(4-プロポキシベンジリデン)-5-(2-チエニル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-A]ピリミジン-6-カルボキシレートを際立たせているのは、ユニークな反応性と潜在的な用途を与える官能基の組み合わせです。メトキシエチルエステル基、プロポキシベンジリデン基、およびチエニル基が1つの分子に存在することで、さまざまな化学変換と相互作用が可能になり、研究と産業における汎用性の高い化合物となっています。

特性

分子式 |

C25H26N2O5S2 |

|---|---|

分子量 |

498.6 g/mol |

IUPAC名 |

2-methoxyethyl (2E)-7-methyl-3-oxo-2-[(4-propoxyphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C25H26N2O5S2/c1-4-11-31-18-9-7-17(8-10-18)15-20-23(28)27-22(19-6-5-14-33-19)21(16(2)26-25(27)34-20)24(29)32-13-12-30-3/h5-10,14-15,22H,4,11-13H2,1-3H3/b20-15+ |

InChIキー |

BBFWVMRBZKLMIB-HMMYKYKNSA-N |

異性体SMILES |

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |

正規SMILES |

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

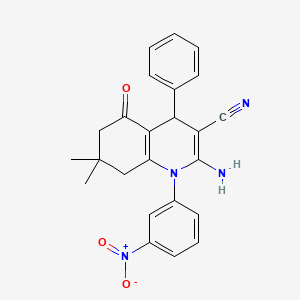

![4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]-](/img/structure/B12051875.png)

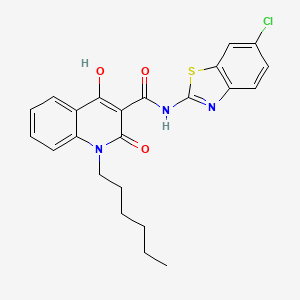

![3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid](/img/structure/B12051896.png)

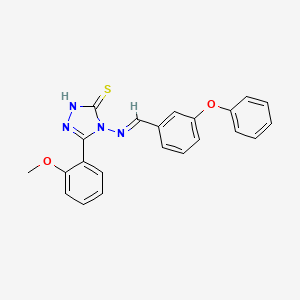

![tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate](/img/structure/B12051912.png)

![N-[(E)-(3-bromophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12051942.png)